molecular formula C5H9NO4 B12056976 (2S)-2-amino(3,4-13C2)pentanedioic acid

(2S)-2-amino(3,4-13C2)pentanedioic acid

Cat. No.: B12056976
M. Wt: 149.11 g/mol
InChI Key: WHUUTDBJXJRKMK-JBAKHTSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino(3,4-¹³C₂)pentanedioic acid is a stable isotope-labeled derivative of L-glutamic acid, where carbon-13 (¹³C) is incorporated at positions 3 and 4 of the pentanedioic acid backbone. Its molecular formula is ¹³CC₄H₉NO₄, with a molecular weight of 148.12 g/mol . The compound retains the (2S)-stereochemistry of natural L-glutamic acid, critical for maintaining biochemical interactions. Isotopic labeling enables its use in advanced metabolic tracing studies, such as tracking glutamate pathways via nuclear magnetic resonance (NMR) or mass spectrometry .

Preparation Methods

Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:

    Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.

    Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.

    Ring Modification: Transform the A-ring into the Δ4-3-ketone.

    Carboxylation: Introduce the carboxylic acid group at position C-24.

    Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.

Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.

Chemical Reactions Analysis

Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.

    Reduction: Reduction reactions may lead to different stereoisomers or derivatives.

    Substitution: Substituents can be added or replaced at various positions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Scientific Research Applications

    Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.

    Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.

    Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.

    Industry: Isotopic tracers play a role in quality control and process optimization.

Mechanism of Action

The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares a pentanedioic acid core with several pharmacologically and biologically relevant molecules. Key structural analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Applications References
Carglumic Acid (2S)-2-(carbamoylamino)pentanedioic acid; carbamoyl substitution at position 2 190.16 Treatment of hyperammonemia via activation of N-acetylglutamate synthase
Methotrexate (MTX) (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid 454.44 Antineoplastic agent; inhibits dihydrofolate reductase (DHFR)
Folic Acid (FA) (2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid 441.40 Vitamin B9; coenzyme in nucleotide synthesis and single-carbon transfer reactions
DUPA-Based Peptides 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid ~400–500 (varies) Prostate-specific membrane antigen (PSMA) targeting for cancer diagnostics/therapy
Trofinetide (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid 315.33 Treatment of Rett syndrome; modulates synaptic function
(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid Dipeptide with branched-chain amino acid substitution ~250 (estimated) Research applications in peptide synthesis and enzyme inhibition studies

Structural Divergence and Biochemical Implications

Amino Acid Backbone Modifications

  • Carglumic Acid: Substitution of the α-amino group with a carbamoyl group (—NH—CO—NH₂) alters its role from neurotransmission (glutamate) to nitrogen metabolism regulation. This modification enables binding to N-acetylglutamate synthase, critical for urea cycle function .
  • Methotrexate and Folic Acid: Both feature pteridine rings linked to the pentanedioic acid core. MTX’s 2,4-diaminopteridine and benzoyl groups confer high-affinity DHFR inhibition, while FA’s pteroylglutamate structure supports coenzyme activity in nucleotide synthesis .

Isotopic Labeling

Peptide and Ureido Derivatives

  • DUPA-Based Peptides : The ureido linker (—NH—CO—NH—) and dicarboxypropyl group enable high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer. This contrasts with the simpler structure of the target compound, which lacks targeting moieties .
  • Trofinetide : Incorporation of a pyrrolidine-acetyl group increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .

Pharmacokinetic and Physicochemical Properties

Property (2S)-2-amino(3,4-¹³C₂)pentanedioic Acid Carglumic Acid Methotrexate
Water Solubility High (similar to L-glutamic acid) Moderate Low
Bioavailability Not applicable (research tool) High (oral) Moderate (IV)
Key Functional Groups ¹³C isotopes, α-amino, carboxylates Carbamoyl Pteridine
  • Solubility: The target compound’s high solubility mirrors natural glutamate, whereas MTX’s low solubility necessitates intravenous administration .

Q & A

Basic Questions

Q. How is (2S)-2-amino(3,4-13C₂)pentanedioic acid synthesized, and what are the key considerations for ensuring isotopic purity?

Methodological Answer: The synthesis typically involves multi-step reactions using ¹³C-labeled precursors. For example:

  • Step 1 : Introduction of ¹³C isotopes at positions 3 and 4 via enzymatic or chemical incorporation using ¹³C-labeled intermediates (e.g., ¹³C-acetate or ¹³C-glucose in biosynthetic pathways) .
  • Step 2 : Chiral resolution to ensure the (2S)-configuration, often employing chiral auxiliaries or enzymatic catalysis .
  • Step 3 : Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the isotopically pure compound.
    Key Considerations :
  • Monitor isotopic incorporation using ¹³C NMR or mass spectrometry (MS).
  • Avoid isotopic scrambling during acidic/basic conditions (e.g., during ester hydrolysis) by optimizing reaction pH and temperature .

Q. What analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?

Methodological Answer:

  • ¹³C NMR Spectroscopy : Confirms isotopic labeling at positions 3 and 4. The absence of splitting in ¹³C signals (due to neighboring ¹³C-¹³C coupling) verifies isotopic purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., expected +2 Da shift for two ¹³C atoms).
  • Chiral HPLC : Ensures enantiomeric purity of the (2S)-configuration using chiral stationary phases (e.g., crown ether columns) .

Q. What are the safety and handling protocols specific to isotopically labeled amino acids in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coats) to avoid skin contact. Work in a fume hood to minimize inhalation of particulates .
  • Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation.
  • Waste Disposal : Segregate ¹³C-labeled waste and follow institutional guidelines for isotopic disposal .

Advanced Research Questions

Q. How can this compound be utilized in metabolic flux analysis (MFA) studies, and what experimental design considerations are critical?

Methodological Answer:

  • Application : Track carbon flow in central metabolism (e.g., TCA cycle) by introducing the compound into cell cultures and analyzing ¹³C-labeling patterns in downstream metabolites via LC-MS/MS .
  • Design Considerations :
    • Pulse-Chase Timing : Optimize incubation periods to capture dynamic flux.
    • Quenching : Rapidly quench metabolism (e.g., cold methanol) to preserve labeling states.
    • Isotopic Dilution : Account for intracellular unlabeled pools by measuring metabolite concentrations .

Q. How does the presence of ¹³C isotopes at positions 3 and 4 influence the compound’s behavior in NMR spectroscopy compared to the unlabeled analog?

Methodological Answer:

  • Isotopic Effects :
    • ¹³C-¹³C Coupling : Observed in ¹³C NMR as doublets (e.g., J ~30-40 Hz), confirming adjacent labeling .
    • Sensitivity Enhancement : ¹³C-labeled compounds enable hyperpolarized NMR techniques (e.g., DNP) for real-time metabolic tracking.
  • Quantitative Analysis : Use ¹³C DEPT-135 or HSQC to resolve overlapping signals in complex biological mixtures .

Q. What are the challenges in maintaining the stability of ¹³C-labeled compounds during long-term storage, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Hydrolysis : Degradation of the amino acid backbone under humid conditions.
    • Radiolysis : Potential bond cleavage due to isotopic decay (minimal for ¹³C but relevant for tritium analogs).
  • Mitigation Strategies :
    • Lyophilize the compound and store in vacuum-sealed vials.
    • Add stabilizers (e.g., ascorbic acid) to prevent oxidative decomposition .

Q. In designing experiments using this compound as a tracer, how should researchers account for potential isotopic dilution effects in biological systems?

Methodological Answer:

  • Modeling : Use kinetic models (e.g., isotopomer spectral analysis) to correct for dilution from endogenous unlabeled metabolites.
  • Experimental Controls : Include unlabeled controls to quantify background signal.
  • Dose Optimization : Determine the minimum tracer concentration required to achieve measurable enrichment without perturbing metabolism .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

149.11 g/mol

IUPAC Name

(2S)-2-amino(3,4-13C2)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1

InChI Key

WHUUTDBJXJRKMK-JBAKHTSASA-N

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.